2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
The compound 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a thienopyrimidine derivative featuring a sulfur-linked acetamide moiety. Its core structure includes:
- Thieno[2,3-d]pyrimidin-4(3H)-one: A bicyclic system known for kinase inhibition and anticancer activity.
- 5-(4-Fluorophenyl) group: Enhances lipophilicity and may target aryl hydrocarbon receptors or kinases.
- Benzo[d][1,3]dioxole (piperonyl) group: An electron-rich aromatic system that improves solubility and bioavailability compared to purely hydrophobic substituents.
This compound’s molecular weight is estimated to be ~550–570 g/mol (based on analogs in and ), with a predicted density of 1.35–1.48 g/cm³ and pKa ~11.7–12.8, suggesting deprotonation at physiological pH .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S2/c1-2-9-29-24(31)22-18(16-4-6-17(26)7-5-16)12-34-23(22)28-25(29)35-13-21(30)27-11-15-3-8-19-20(10-15)33-14-32-19/h2-8,10,12H,1,9,11,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXBMAQCAMCSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molar mass of 467.56 g/mol. It features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thieno[2,3-d]pyrimidine moiety has been shown to inhibit certain kinases and enzymes involved in cellular proliferation and signaling pathways. Its allyl and fluorophenyl substituents likely enhance its binding affinity and selectivity towards these targets.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on several cancer cell lines, including breast and lung cancer models. The results indicated that the compound exhibited a GI50 value comparable to established chemotherapeutics like Doxorubicin, suggesting potent anticancer properties. The mechanism was linked to the inhibition of cell cycle progression at the G1/S checkpoint.
Case Study 2: Kinase Inhibition
Research focused on the compound's ability to inhibit specific kinases associated with tumor growth. In vitro assays demonstrated that it effectively inhibited the activity of EGFR and BRAF kinases, which are critical in many cancers. This dual inhibition suggests potential for use in combination therapies targeting multiple pathways in cancer treatment.
Case Study 3: Anti-inflammatory Effects
In an animal model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to its ability to modulate NF-kB signaling pathways, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine core can significantly impact biological activity. For instance:
- Allyl Group : Enhances antiproliferative potency.
- Fluorophenyl Substituent : Increases binding affinity for target enzymes.
- Benzo[d][1,3]dioxole Moiety : Contributes to overall stability and bioavailability.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- Thieno[2,3-d]pyrimidine Core : Provides a scaffold for biological activity.
- Allyl and Fluorophenyl Substituents : Enhance reactivity and biological interactions.
- Thiol Group : May participate in redox reactions and enzyme interactions.
- Acetamide Moiety : Contributes to solubility and binding affinity.
Biological Activities
The compound has shown potential in several biological applications:
-
Anticancer Activity :
- Compounds with similar thienopyrimidine structures have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for DNA synthesis and repair, making them attractive targets for anticancer therapies .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Thienopyrimidine Core : Utilizing cyclization reactions involving thioketones and pyrimidine derivatives.
- Substitution Reactions : Introducing allyl and fluorophenyl groups through nucleophilic substitution or coupling reactions.
- Acetamide Formation : Finalizing the structure by acylating the amine with acetic anhydride or similar reagents.
Case Studies
Several studies have explored the applications of thienopyrimidine derivatives:
- Anticancer Research :
-
Antimicrobial Testing :
- A series of thienopyrimidine analogs were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .
- Inflammation Models :
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) between the thienopyrimidine core and the acetamide chain is susceptible to nucleophilic substitution. For example:
-
Reaction with alkyl halides :
This reaction is facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Alkylation | DMF, K₂CO₃, 60°C, 12h | Replacement of thioether with alkyl groups |
Oxidation of the Thioether Group
The sulfur atom in the thioether can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Oxidation with H₂O₂/Na₂WO₄ :
Such transformations alter the compound’s electronic properties and solubility .
Allyl Group Reactivity
The allyl substituent participates in Michael additions and radical reactions :
-
Michael addition with thiols :
This reaction is stereoselective and occurs under basic conditions.
| Reaction Partner | Product | Application |
|---|---|---|
| Thioglycolic acid | Thioether-acid conjugate | Enhanced water solubility |
Hydrolysis of the Acetamide Moiety
The acetamide group can undergo hydrolysis under acidic or basic conditions:
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring undergoes EAS at the para position relative to the fluorine atom due to its electron-withdrawing nature:
Ring-Opening Reactions of the Thienopyrimidinone Core
The thieno[2,3-d]pyrimidinone core can undergo ring-opening under harsh acidic conditions, leading to linear thiol-containing intermediates. These intermediates are precursors for synthesizing analogs .
Key Research Findings
-
The allyl group enhances reactivity toward radical-mediated polymerization, enabling covalent binding to biological targets.
-
Fluorophenyl substituents stabilize the molecule against metabolic degradation, increasing bioavailability .
-
Hydrolysis of the acetamide group under physiological conditions suggests potential prodrug applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations :
- Substituent Impact on Solubility : The benzo[d][1,3]dioxole group in the target compound improves water solubility compared to halogenated aryl groups (e.g., 496026-23-4) .
- Halogenated derivatives () prioritize hydrophobic interactions.
- Metabolic Stability : Allyl groups may undergo oxidation, whereas ethyl/methyl substituents () offer greater stability .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclocondensation, thioether formation, and amide coupling. A general method involves:
Core structure formation : Cyclization of amino-thiophene carboxamides with allyl/aryl groups under acidic conditions .
Thioether linkage : Reaction of the thienopyrimidinone core with thiol-containing intermediates (e.g., mercaptoacetamide derivatives) in the presence of a base like K₂CO₃ .
Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the benzo[d][1,3]dioxol-5-ylmethyl group .
Q. Key Conditions :
Q. Table 1. Representative Yields from Analogous Syntheses
| Compound Type | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinone core | 83–96 | K₂CO₃, DMF, 70°C, 8h | |
| Thioether intermediates | 70–85 | NaH, THF, rt, 12h | |
| Amide coupling | 65–80 | EDC/HOBt, DCM, 0°C→rt, 24h |
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- 1H NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for fluorophenyl/benzodioxole groups) and allylic protons (δ 5.0–6.0 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C₂₄H₂₀FN₃O₄S₂: 510.09) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the thioether linkage and acetamide conformation (e.g., torsion angles <5° deviation from planar geometry) .
Q. How can computational chemistry aid in optimizing its synthesis?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict:
- Transition states : Identify energy barriers for cyclization and thioether formation .
- Solvent effects : Simulate polarity impacts on reaction kinetics using COSMO-RS models .
- Machine learning : Train models on existing thienopyrimidinone syntheses to recommend optimal conditions (e.g., temperature, catalyst) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
- Assay standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Dose-response curves : Ensure IC₅₀ values are calculated under consistent pH and temperature conditions .
Q. What strategies improve the regioselectivity of thioether bond formation during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., benzodioxole methylene) with TBS or Boc groups .
- Metal catalysis : Use Cu(I) or Pd(0) to direct coupling to the 2-position of the thienopyrimidinone core .
- Kinetic control : Lower reaction temperatures (0–10°C) to favor thioether over disulfide byproducts .
Q. What challenges arise in analyzing the stereochemistry of the acetamide moiety, and how are they addressed?
Q. What experimental design principles are critical for structure-activity relationship (SAR) studies?
- Orthogonal diversification : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → chlorophenyl; allyl → propargyl) .
- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between substituents and activity .
- High-throughput screening : Pair with cheminformatics to prioritize analogs with favorable physicochemical properties (e.g., logP <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
